N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-(m-tolyl)acetamide

Description

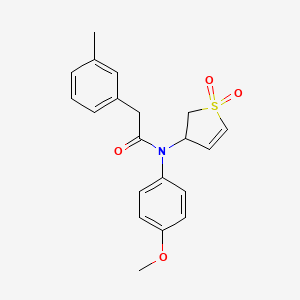

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-(m-tolyl)acetamide is a sulfone-containing acetamide derivative characterized by:

- A 1,1-dioxido-2,3-dihydrothiophen-3-yl core, which introduces a sulfone group and a partially saturated thiophene ring.

- 4-Methoxyphenyl and m-tolyl substituents on the acetamide nitrogen and α-carbon, respectively.

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-15-4-3-5-16(12-15)13-20(22)21(18-10-11-26(23,24)14-18)17-6-8-19(25-2)9-7-17/h3-12,18H,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFLJFBLDQRUHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-(m-tolyl)acetamide is a synthetic compound characterized by its unique thiophene and methoxyphenyl functional groups. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The presence of the dioxido group in the thiophene structure enhances its reactivity and potential interactions with biological targets.

The molecular formula of the compound is , with a molecular weight of approximately 281.33 g/mol. Its structure includes a thiophene ring, which is known for its role in various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C13H15NO4S |

| Molecular Weight | 281.33 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Thiophene derivatives have been documented to exhibit various pharmacological properties, including:

- Antimicrobial Activity : Compounds similar in structure have shown effectiveness against a range of pathogens by inhibiting bacterial cell wall synthesis.

- Anti-inflammatory Effects : The modulation of inflammatory pathways through enzyme inhibition is a noted property of related compounds.

Preliminary studies suggest that the compound may function by binding to active sites on enzymes or receptors, thereby altering their activity and leading to therapeutic outcomes.

Biological Activity Studies

Research on the biological activity of this compound has been limited but promising. Here are some notable findings:

- Antimicrobial Studies : Preliminary tests indicate that the compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism likely involves interference with bacterial cell wall synthesis.

- Anti-inflammatory Potential : In vitro studies have demonstrated that the compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Cytotoxicity Assays : Initial cytotoxicity screenings reveal that while the compound shows activity against certain cancer cell lines, further research is needed to understand its selectivity and mechanism.

Case Studies

Several case studies have explored the effects of similar thiophene derivatives:

- Study 1 : A derivative with a similar thiophene structure was tested for its anti-inflammatory properties in a murine model of arthritis. Results showed reduced swelling and pain markers compared to control groups.

- Study 2 : A related compound was evaluated for antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

(a) Dihydrothiophen Sulfone Derivatives

- : N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide

- : N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide Features a 4-chlorobenzyl and 2-methoxyphenoxy substituent.

(b) Heterocyclic Acetamides

- : Thiazole derivatives (e.g., 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide )

- : Triazinyl acetamides (e.g., N-(4-(Dimethylamino)-1,3,5-triazin-2-yl)-2-(4-methoxyphenyl)-2-oxoacetamide) Triazine core offers planar geometry, favoring interactions with aromatic residues in enzyme active sites .

Substituent Effects on Bioactivity

(a) Anti-Diabetic Activity

(b) Anti-Cancer Activity

Physicochemical Properties

Key Research Findings

- Sulfone Impact : Sulfone groups enhance oxidative stability and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., MMPs, kinases) .

- Methoxyphenyl Role : The 4-methoxyphenyl group is recurrent in anti-diabetic and anti-cancer agents, suggesting its utility in modulating target affinity .

- m-Tolyl vs. Trifluoro : The m-tolyl’s methyl group may improve membrane permeability compared to trifluoro derivatives, which prioritize metabolic resistance .

Q & A

Q. How can the synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-(m-tolyl)acetamide be optimized for yield and purity?

Answer: Synthesis optimization involves:

- Stepwise functionalization : Introduce the thiophene dioxido group first, followed by aromatic substituents (e.g., methoxyphenyl and m-tolyl) via nucleophilic substitution or coupling reactions .

- Reaction parameters : Use solvents like DMF or THF under anhydrous conditions, temperatures between 60–80°C, and catalysts such as potassium carbonate for acetamide bond formation .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .

Q. What analytical techniques are recommended for structural elucidation and purity assessment?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., thiophene ring protons at δ 3.5–4.5 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion for C₂₁H₂₂NO₄S₂ at m/z 416.12) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. How can researchers design initial biological screening assays for this compound?

Answer:

- Antifungal activity : Perform broth microdilution assays (CLSI M38/M44 guidelines) against Candida albicans and Aspergillus fumigatus, with fluconazole as a positive control .

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to determine IC₅₀ values .

- Target identification : Conduct kinase inhibition profiling or protein binding assays (SPR/BLI) to identify potential targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Answer:

- Substituent variation : Replace the m-tolyl group with electron-withdrawing groups (e.g., -CF₃) to improve target binding affinity .

- Ring modifications : Substitute the dihydrothiophene ring with a tetrahydrofuran moiety to evaluate metabolic stability .

- Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features with antifungal activity .

Q. What methodologies resolve contradictions in reported synthetic yields or biological data?

Answer:

- Reproducibility checks : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) across labs to minimize variability .

- Meta-analysis : Compare datasets from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or systemic errors .

- Crystallographic validation : Perform X-ray crystallography to confirm structural homogeneity, as impurities can skew bioactivity results .

Q. How can metabolic stability and pharmacokinetic properties be evaluated preclinically?

Answer:

- In vitro assays :

- Microsomal stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion over time via LC-MS .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

- In vivo PK : Administer orally to rodents and collect plasma samples for bioavailability (AUC, Cₘₐₓ) and half-life (t₁/₂) analysis .

Q. What computational approaches predict target binding modes and selectivity?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with fungal CYP51 or human carbonic anhydrase IX .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., Thr318 in CYP51) .

- Pharmacophore mapping : Generate 3D pharmacophores (e.g., hydrogen bond acceptors near the dioxido group) to prioritize analogs .

Q. How can solubility and stability under physiological conditions be systematically assessed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.